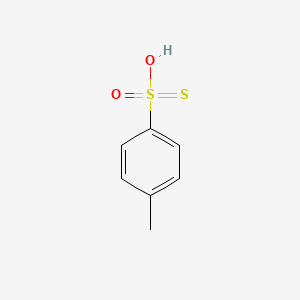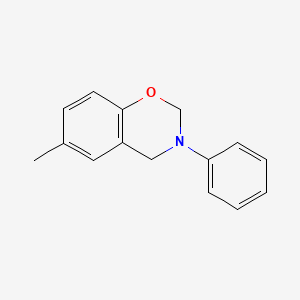
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and polymer chemistry. The unique structure of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- can be achieved through various methods. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a phenol. This reaction can be carried out under solvent-free microwave irradiation conditions, which offers a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional methods .
Another method involves a two-step synthesis in a solvent, where the amine is first added to formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine. This intermediate then reacts with the hydroxyl group and ortho-position of the phenol at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include oxo-derivatives, reduced benzoxazine compounds, and substituted benzoxazine derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Industry: The compound is used in the production of functional polymers and optoelectronic materials.
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- include other benzoxazine derivatives such as:
- 2H-1,3-Benzoxazine, 6-chloro-3,4-dihydro-3-phenyl-
- 2H-1,3-Benzoxazine, 6-(1,1-dimethylethyl)-3,4-dihydro-3-phenyl-
Uniqueness
The uniqueness of 2H-1,3-Benzoxazine, 3,4-dihydro-6-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101089-45-6 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
6-methyl-3-phenyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-12-7-8-15-13(9-12)10-16(11-17-15)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3 |
Clé InChI |
FAZSUTSEDYMIBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCN(C2)C3=CC=CC=C3 |
Numéros CAS associés |
228118-00-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
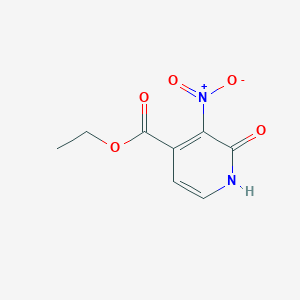

![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)

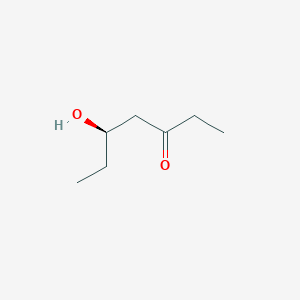

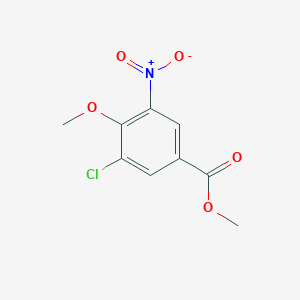

![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)

